molecular formula C19H29NO6 B5160138 Oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine

Oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine

Cat. No.: B5160138
M. Wt: 367.4 g/mol
InChI Key: LQZFPIFVWOWJRE-UHFFFAOYSA-N
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Description

Oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative. . The morpholine derivative, 4-[4-(4-propan-2-ylphenoxy)butyl]morpholine, is a compound that features a morpholine ring substituted with a butyl chain and a propan-2-ylphenoxy group. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine typically involves multiple steps, starting with the preparation of the morpholine derivative. One common method involves the reaction of morpholine with 4-bromobutylbenzene in the presence of a base, such as potassium carbonate, to form 4-(4-bromobutyl)morpholine. This intermediate is then reacted with 4-propan-2-ylphenol in the presence of a palladium catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. For example, the oxalic acid moiety can chelate metal ions, affecting metalloproteins and enzymes that require metal cofactors . The morpholine derivative can interact with receptors or transporters, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine is unique due to its combination of oxalic acid and morpholine derivative, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-15(2)16-5-7-17(8-6-16)20-12-4-3-9-18-10-13-19-14-11-18;3-1(4)2(5)6/h5-8,15H,3-4,9-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZFPIFVWOWJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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